tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate
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Overview
Description
tert-Butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tert-butyl carbamate group attached to a cyclopropyl ring, which is further connected to a hydroxyazetidine moiety. The presence of these functional groups makes it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the reaction of 3-azetidinium alkoxide with di-tert-butyl dicarbonate and sodium bicarbonate in dioxane, followed by stirring the mixture in water for 15 hours to obtain 3-hydroxyazetidine-1-carboxylic acid-1,1-dimethylethyl ester . This intermediate is then reacted with ethanedioyl chloride and dichloromethane, with the addition of DMSO and triethylamine, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the azetidine ring can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can produce various alcohol derivatives.
Scientific Research Applications
tert-Butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The hydroxyazetidine moiety can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclopropyl ring provides rigidity to the molecule, enhancing its binding affinity to certain targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate: This compound is structurally similar but lacks the cyclopropyl ring, which may affect its reactivity and binding properties.
tert-Butyl 3-oxoazetidine-1-carboxylate: This compound features an oxo group instead of a hydroxy group, leading to different chemical behavior.
Uniqueness
The presence of both the cyclopropyl ring and the hydroxyazetidine moiety in tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate makes it unique. These structural features contribute to its versatility and potential for various applications in research and industry.
Properties
Molecular Formula |
C12H22N2O3 |
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Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl N-[[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl]carbamate |
InChI |
InChI=1S/C12H22N2O3/c1-10(2,3)17-9(15)14-6-11(4-5-11)12(16)7-13-8-12/h13,16H,4-8H2,1-3H3,(H,14,15) |
InChI Key |
OUHKSHQDMNMXDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1)C2(CNC2)O |
Origin of Product |
United States |
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